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Introduction
Dimethyl tetradecanedioate (CAS 5024-21-5) is a linear, saturated long-chain aliphatic

diester that serves as a valuable C14 building block in organic synthesis.[1] Its bifunctional

nature, with ester groups at both ends of a fourteen-carbon chain, makes it an ideal precursor

for the synthesis of macrocyclic compounds.[1] In the pharmaceutical industry, macrocycles are

a significant class of therapeutic agents, prized for their ability to tackle challenging drug

targets like protein-protein interfaces, which are often implicated in cancer and other diseases.

[2][3] Dimethyl tetradecanedioate's primary application as a pharmaceutical intermediate is in

the construction of these large-ring systems, which can form the core scaffold of complex

active pharmaceutical ingredients (APIs).

The most critical transformation involving dimethyl tetradecanedioate is the intramolecular

acyloin condensation, a reductive coupling of the two ester groups to form a cyclic α-hydroxy

ketone (acyloin).[4] This reaction is particularly effective for synthesizing rings of 10 members

or more.[5] The resulting macrocyclic ketone, 2-hydroxycyclotetradecanone, is a key

intermediate that can be further modified to produce a variety of complex molecules, including

analogs of natural products with therapeutic potential. For instance, the closely related

cyclopentadecanone (Exaltone®), a valuable musk fragrance, is synthesized via this route, and

musk compounds have a history of use in traditional medicine.[6][7]
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While direct synthesis of a currently marketed pharmaceutical from dimethyl
tetradecanedioate is not prominently documented, its role as a precursor to macrocyclic

scaffolds gives it significant potential in drug discovery and development. These scaffolds can

be elaborated into potent therapeutic agents, such as tubulin polymerization inhibitors, a class

of anticancer drugs that includes several macrocyclic compounds.[8][9]

Physicochemical Properties and Data
Quantitative data for dimethyl tetradecanedioate and its key cyclization product are

summarized below.

Table 1: Physicochemical Properties of Dimethyl Tetradecanedioate[2][10]

Property Value

CAS Number 5024-21-5

Molecular Formula C₁₆H₃₀O₄

Molecular Weight 286.41 g/mol

Appearance White to off-white crystalline powder

Melting Point 43 °C

Boiling Point 196 °C @ 10 mmHg

Assay ≥99%

Solubility Faint turbidity in Methanol

Table 2: Expected Performance in Acyloin Condensation
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Parameter Value/Condition Reference

Reaction Type

Intramolecular Acyloin

Condensation (Rühlmann

Modification)

[11]

Key Reagents
Sodium metal,

Chlorotrimethylsilane (TMSCl)
[4]

Solvent
High-boiling aprotic (e.g.,

Toluene, Xylene)
[12]

Product 2-Hydroxycyclotetradecanone [11]

Expected Yield 60-95% [4]

Key Experimental Protocol: Intramolecular Acyloin
Condensation
This section details the Rühlmann modification of the acyloin condensation for the

intramolecular cyclization of dimethyl tetradecanedioate to form 2-

hydroxycyclotetradecanone. The use of chlorotrimethylsilane (TMSCl) is crucial as it traps the

enediolate intermediate, preventing side reactions and significantly increasing the yield.[13]

Materials and Reagents
Dimethyl tetradecanedioate (≥99%)

Sodium metal, fine dispersion

Chlorotrimethylsilane (TMSCl), freshly distilled

Toluene, anhydrous

Hydrochloric acid, concentrated

Methanol

Diethyl ether
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Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Argon or Nitrogen gas (for inert atmosphere)

Equipment
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a

dropping funnel

Heating mantle with a temperature controller

Inert gas line

Cannula for liquid transfer

Standard glassware for workup and purification (separatory funnel, rotary evaporator,

distillation apparatus)

Detailed Procedure
Step 1: Reaction Setup and Sodium Dispersion

Assemble the three-neck flask with the stirrer, condenser (fitted with a gas outlet to a

bubbler), and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream

of inert gas (Argon or Nitrogen).

To the flask, add 500 mL of anhydrous toluene and 4.4 molar equivalents of sodium metal

(cut into small pieces).

Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

Once a "sand" is formed, reduce the stirring speed to maintain the dispersion.

Step 2: Acyloin Condensation

Prepare a solution of 1.0 molar equivalent of dimethyl tetradecanedioate and 4.2 molar

equivalents of freshly distilled chlorotrimethylsilane in 250 mL of anhydrous toluene.
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Add this solution dropwise from the dropping funnel to the refluxing sodium dispersion over a

period of 4-6 hours. The reaction is exothermic, and a purple-black precipitate will form.

After the addition is complete, continue to reflux the mixture with stirring for an additional 2

hours to ensure the reaction goes to completion.

Step 3: Workup and Isolation of the Silylated Intermediate

Cool the reaction mixture to room temperature and filter it through a pad of Celite under an

inert atmosphere to remove unreacted sodium and sodium chloride.

Wash the filter cake with anhydrous diethyl ether.

Combine the filtrates and remove the solvent under reduced pressure using a rotary

evaporator. The residue contains the crude 1,2-bis(trimethylsilyloxy)cyclotetradec-1-ene.

Step 4: Hydrolysis to 2-Hydroxycyclotetradecanone

Dissolve the crude residue in 200 mL of methanol.

Slowly add 50 mL of 1M hydrochloric acid while stirring. The hydrolysis is exothermic.

Stir the mixture at room temperature for 2 hours.

Remove the methanol under reduced pressure.

Add 200 mL of diethyl ether to the remaining aqueous solution and transfer to a separatory

funnel.

Separate the organic layer, and wash it sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 2-hydroxycyclotetradecanone.

Step 5: Purification
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The crude product can be purified by vacuum distillation or recrystallization from a suitable

solvent (e.g., hexane) to yield the pure acyloin as a white solid.
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Step 1: Reaction Setup

Step 2: Acyloin Condensation

Step 3 & 4: Workup and Hydrolysis

Step 5: Purification

Assemble dry glassware under inert gas

Add Toluene and Sodium Metal

Heat to reflux with vigorous stirring to disperse Na

Add solution dropwise to Na dispersion over 4-6h

Prepare solution of Dimethyl Tetradecanedioate and TMSCl in Toluene

Reflux for an additional 2h

Cool and filter mixture

Concentrate filtrate to get crude silyl ether

Hydrolyze with HCl in Methanol

Extract with Diethyl Ether

Wash, dry, and concentrate organic phase

Vacuum Distillation or Recrystallization

Pure 2-Hydroxycyclotetradecanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-hydroxycyclotetradecanone.
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Signaling Pathway: Tubulin Polymerization Inhibition
Macrocyclic compounds derived from intermediates like 2-hydroxycyclotetradecanone have the

potential to be developed into anticancer agents that target microtubules. This diagram

illustrates the mechanism of action of tubulin polymerization inhibitors, which disrupt cell

division and lead to apoptosis.[1][8][10]
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(e.g., Vinca Alkaloids, Epothilones)

Disruption of Microtubule Dynamics

Inhibits Polymerization OR
Promotes Stabilization

Mitotic Arrest (G2/M Phase)

Prevents Formation

Apoptosis (Programmed Cell Death)
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Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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